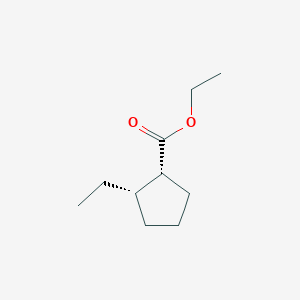
ethyl (1R,2S)-2-ethylcyclopentane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (1R,2S)-2-ethylcyclopentane-1-carboxylate is a chiral ester compound with significant importance in organic chemistry. The compound’s structure includes a cyclopentane ring substituted with an ethyl group and an ethyl ester group, making it a valuable intermediate in various synthetic processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (1R,2S)-2-ethylcyclopentane-1-carboxylate typically involves asymmetric synthesis techniques to ensure the correct stereochemistry. One common method is the alkylation of a chiral auxiliary followed by esterification. The reaction conditions often include the use of strong bases like sodium hydride (NaH) and solvents such as tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve the use of biocatalysts to achieve high enantioselectivity. For example, the use of specific bacterial strains like Sphingomonas aquatilis has been reported to catalyze the asymmetric synthesis of similar compounds .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (1R,2S)-2-ethylcyclopentane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Conditions often involve strong nucleophiles like sodium methoxide (NaOMe) in methanol.
Major Products
The major products formed from these reactions include alcohols, ketones, and substituted cyclopentane derivatives, depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Ethyl (1R,2S)-2-ethylcyclopentane-1-carboxylate has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of agrochemicals
Mecanismo De Acción
The mechanism of action of ethyl (1R,2S)-2-ethylcyclopentane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into enzyme active sites selectively, influencing biochemical pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
(1R,2S)-2-ethyl-N-methylcyclopentanamine: A similar compound with an amine group instead of an ester group.
(1S,2R)-2-bromocyclopentanol: A diastereomer with a bromine substituent.
Uniqueness
Ethyl (1R,2S)-2-ethylcyclopentane-1-carboxylate is unique due to its specific chiral configuration and functional groups, making it a versatile intermediate in various synthetic processes. Its ability to undergo multiple types of reactions and its applications in different fields highlight its importance in organic chemistry and related disciplines .
Propiedades
Número CAS |
5183-34-6 |
|---|---|
Fórmula molecular |
C10H18O2 |
Peso molecular |
170.25 g/mol |
Nombre IUPAC |
ethyl (1R,2S)-2-ethylcyclopentane-1-carboxylate |
InChI |
InChI=1S/C10H18O2/c1-3-8-6-5-7-9(8)10(11)12-4-2/h8-9H,3-7H2,1-2H3/t8-,9+/m0/s1 |
Clave InChI |
WUDQFKYAOWBSAU-DTWKUNHWSA-N |
SMILES isomérico |
CC[C@H]1CCC[C@H]1C(=O)OCC |
SMILES canónico |
CCC1CCCC1C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


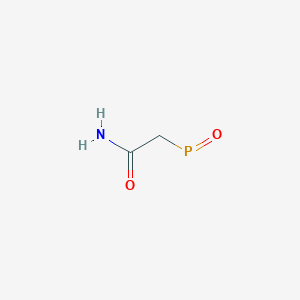
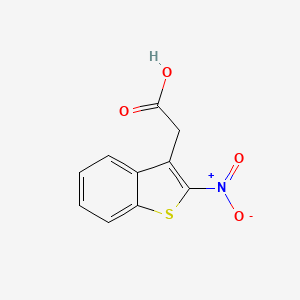
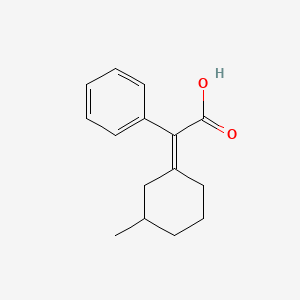

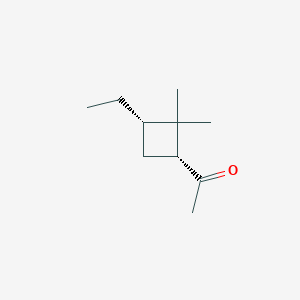

![1-[2-(Butan-2-yl)phenoxy]propan-2-yl propanoate](/img/structure/B14737817.png)


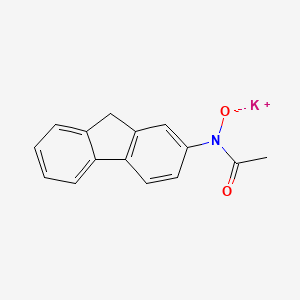


![butyl N-[(4-nitrophenyl)methylideneamino]carbamate](/img/structure/B14737846.png)

